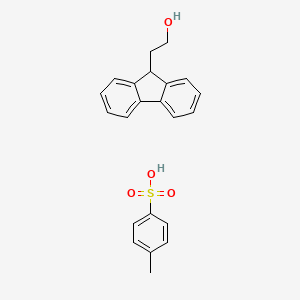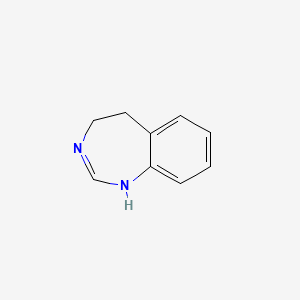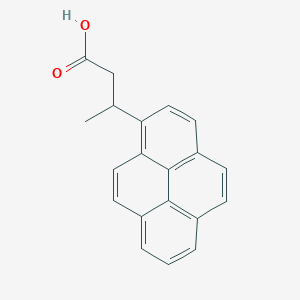
3-(Pyren-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Pyrenebutyric acid can be synthesized through various methods. One common method involves the reaction of pyrene with butyric acid under specific conditions. The compound can be crystallized from solvents such as benzene, ethanol, or a mixture of ethanol and water . The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, 1-Pyrenebutyric acid is produced using large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired quality .
化学反応の分析
Types of Reactions: 1-Pyrenebutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic group.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrene derivatives with additional functional groups .
科学的研究の応用
1-Pyrenebutyric acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Pyrenebutyric acid involves its interaction with various molecular targets. The compound’s large π system allows it to interact with other molecules through π-π stacking and other non-covalent interactions. This property makes it useful in surface functionalization and as a fluorescent probe . The carboxylic group can also participate in hydrogen bonding and other interactions, enhancing its utility in various applications .
類似化合物との比較
Pyrene: A polycyclic aromatic hydrocarbon with similar fluorescence properties.
1-Pyrenemethanol: A derivative of pyrene with a hydroxyl group.
1-Pyreneacetic acid: A derivative with an acetic acid group.
Uniqueness: 1-Pyrenebutyric acid is unique due to its combination of a large π system and a carboxylic group, which provides high fluorescence efficiency and stability. This makes it particularly useful in applications requiring surface functionalization and fluorescence .
特性
CAS番号 |
63104-39-2 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
3-pyren-1-ylbutanoic acid |
InChI |
InChI=1S/C20H16O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-10,12H,11H2,1H3,(H,21,22) |
InChIキー |
WROXDOWQLYDCHB-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

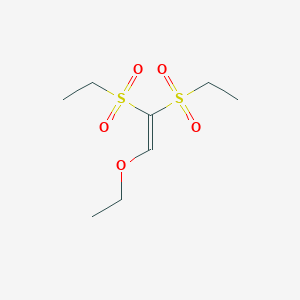
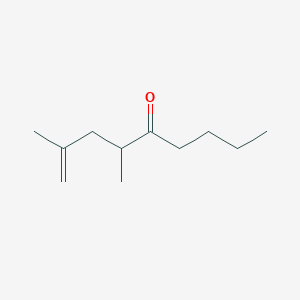
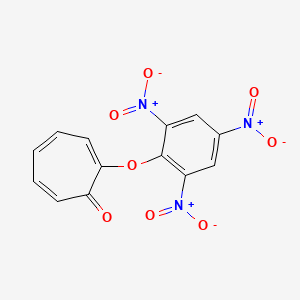

![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
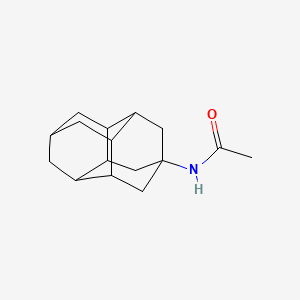
arsane](/img/structure/B14507262.png)
